molecular formula C21H15Cl2NO4S B2611907 ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-03-9

ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2611907
CAS No.: 939889-03-9
M. Wt: 448.31
InChI Key: ASHRJXHDUYDCTK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H15Cl2NO4S and its molecular weight is 448.31. The purity is usually 95%.
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Biological Activity

Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects. The compound's structure, synthesis, and relevant case studies are also discussed to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C21H15Cl2NO4SC_{21}H_{15}Cl_{2}NO_{4}S, with a molecular weight of approximately 448.32 g/mol. The compound features a thiochromene core with an amino group and a dichlorophenyl substituent, which may contribute to its biological activities.

Structural Details

The crystal structure analysis reveals that the compound has a nearly planar 4H-pyran ring, which is crucial for its interaction with biological targets. The bond distances and angles align with those reported for similar compounds, indicating stability in its configuration .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi:

MicroorganismActivity Observed
Staphylococcus aureus Significant inhibition
Bacillus subtilis Moderate inhibition
Escherichia coli Minimal activity
Pseudomonas aeruginosa Significant inhibition
Candida albicans Moderate inhibition
Aspergillus flavus Significant inhibition

The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity and Pharmacological Effects

In addition to antimicrobial activity, this compound has shown potential cytotoxic effects in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation evaluated the compound's effectiveness against a panel of microorganisms using the disk diffusion method. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while showing lesser effects on Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Scientific Research Applications

Key Characteristics

The compound features a thiochromeno-pyran structure, which is known for its biological activity. The presence of the dichlorophenyl group enhances its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar thiochromeno structures exhibit significant anticancer properties. For instance, research published in De Gruyter highlighted the synthesis of related thiochromeno derivatives that displayed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of this compound. A study indicated that thiochromeno derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics. The compound's ability to disrupt bacterial cell membranes has been noted as a key factor in its efficacy .

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of similar compounds. Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate may have applications in treating neurodegenerative diseases due to its antioxidant properties and ability to modulate neurotransmitter levels .

Organic Photovoltaics

The unique structure of this compound makes it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy has been explored in several studies .

Polymer Additives

In polymer science, this compound can serve as an additive to enhance the mechanical properties of polymers. Its incorporation can improve thermal stability and UV resistance in polymer matrices .

Pesticide Development

The compound's structural features suggest potential applications in agrochemicals as a novel pesticide. Its effectiveness against specific pests could lead to the development of environmentally friendly pest control solutions .

Water Purification

Research indicates that thiochromeno derivatives can be used in water purification processes due to their ability to adsorb pollutants and toxins effectively. This application is particularly relevant for developing sustainable water treatment technologies .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityDe Gruyter Demonstrated significant cytotoxic effects on cancer cell lines; potential for drug development.
Antimicrobial PropertiesDe Gruyter Effective against various bacterial strains; potential for new antibiotic formulations.
Organic PhotovoltaicsChemicalBook High light absorption efficiency; promising results in energy conversion applications.

Properties

IUPAC Name

ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(14-11(22)7-5-8-12(14)23)16-18(28-19(17)24)10-6-3-4-9-13(10)29-21(16)26/h3-9,15H,2,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHRJXHDUYDCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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